1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol
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Overview
Description
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is an organic compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzene with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxypropyl groups to alkyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Introduction of various functional groups onto the benzene ring, depending on the reagents used.
Scientific Research Applications
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-hydroxypropyl)benzene
- 1,3-Bis(1-hydroxypropyl)benzene
- 1,4-Bis(1-hydroxypropyl)benzene
Uniqueness
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is unique due to the specific positioning of the hydroxypropyl groups on the benzene ring. This positioning influences the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
196871-46-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
InChI Key |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Synonyms |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
Origin of Product |
United States |
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